4-Hydroxyantipyrine

Description

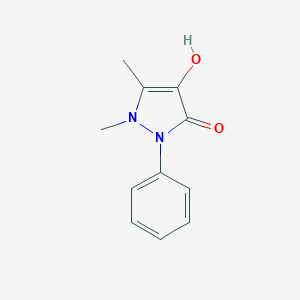

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-10(14)11(15)13(12(8)2)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVPTPMWXJSBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168242 | |

| Record name | 4-Hydroxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-63-5 | |

| Record name | 4-Hydroxyantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1672-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyantipyrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPZ41NV570 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxyantipyrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxyantipyrine, a major metabolite of the analgesic and antipyretic drug antipyrine. This document details experimental protocols, data analysis, and visualization of key pathways, serving as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug metabolism studies.

Introduction

This compound is the principal product of the oxidative metabolism of antipyrine, primarily mediated by cytochrome P450 enzymes in the liver. Its formation and clearance are often used as a probe to assess hepatic drug-metabolizing capacity. A thorough understanding of its synthesis and analytical characterization is crucial for its use as a reference standard in metabolic studies and for the development of new pyrazolone-based therapeutic agents. This guide outlines a robust synthetic route starting from antipyrine and provides detailed methodologies for its comprehensive characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the conversion of antipyrine to 4-aminoantipyrine, followed by a diazotization reaction and subsequent hydrolysis to yield the final product.

Synthesis of 4-Aminoantipyrine from Antipyrine

This procedure is adapted from established patent literature and involves the nitrosation of antipyrine, followed by reduction and hydrolysis.

Experimental Protocol:

-

Nitrosation:

-

Prepare a solution of antipyrine in 50% sulfuric acid.

-

Simultaneously, prepare a solution of sodium nitrite in water.

-

In a reaction vessel maintained at 0-5 °C, slowly add the sodium nitrite solution to the stirred antipyrine solution.

-

Monitor the reaction for the formation of a nitroso-antipyrine intermediate. The reaction is typically complete within 1-2 hours.

-

-

Reduction:

-

Prepare a reducing solution of ammonium bisulfite and ammonium sulfite in water.

-

Slowly add the nitroso-antipyrine solution from the previous step to the reducing solution, maintaining the temperature below 10 °C.

-

Stir the mixture for 2-3 hours until the reduction to 4-aminoantipyrine is complete.

-

-

Hydrolysis and Isolation:

-

Acidify the reaction mixture with sulfuric acid and heat to reflux for 1-2 hours to hydrolyze any remaining intermediates.

-

Cool the reaction mixture and neutralize with a suitable base, such as sodium hydroxide, to precipitate the crude 4-aminoantipyrine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-aminoantipyrine.

-

Synthesis of this compound from 4-Aminoantipyrine

This step involves the diazotization of the amino group of 4-aminoantipyrine, followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol:

-

Diazotization:

-

Dissolve 4-aminoantipyrine in a dilute mineral acid (e.g., 2M HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise with constant stirring. Maintain the temperature strictly between 0-5 °C.

-

The completion of the diazotization can be tested by the immediate blue color formation on starch-iodide paper, indicating the presence of excess nitrous acid.

-

-

Hydrolysis:

-

Gently warm the solution containing the diazonium salt to 50-60 °C. Nitrogen gas will be evolved.

-

Continue heating until the evolution of nitrogen ceases, indicating the completion of the hydrolysis. This may take 30-60 minutes.

-

The solution will change color, and the this compound product will precipitate upon cooling.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude this compound by filtration.

-

Wash the solid with cold water to remove any remaining acid and inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture, to yield pure this compound.

-

Dry the purified product in a vacuum oven.

-

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Melting Point | 184-186 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic Characterization

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). Filter the solution into a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Phenyl-H |

| 3.15 | s | 3H | N-CH₃ |

| 2.25 | s | 3H | C-CH₃ |

| ~5.0 (broad) | s | 1H | OH |

¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | C=O |

| 140.0 | Phenyl C-1 |

| 135.0 | C4-OH |

| 129.0 | Phenyl C-3, C-5 |

| 125.0 | Phenyl C-4 |

| 120.0 | Phenyl C-2, C-6 |

| 115.0 | C5 |

| 35.0 | N-CH₃ |

| 10.0 | C-CH₃ |

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Mass Spectral Data:

| m/z | Interpretation |

| 205.0972 | [M+H]⁺ (Calculated for C₁₁H₁₃N₂O₂⁺: 205.0977) |

| 187.0866 | [M+H - H₂O]⁺ |

| 56.0500 | Key fragment indicating substitution at the 4-position[1] |

A characteristic fragmentation pattern for 4-substituted antipyrine derivatives is the presence of an intense key fragment at m/e 56.[1]

Chromatographic Characterization

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these conditions, this compound should elute as a sharp, well-defined peak. The retention time and peak area can be used for identification and quantification, respectively.

Visualizations

Synthesis Workflow

Caption: Synthetic Workflow for this compound.

Metabolic Pathway of Antipyrine

Caption: Metabolic Pathway of Antipyrine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The outlined protocols for synthesis from antipyrine, along with the comprehensive analytical methodologies including NMR, MS, and HPLC, offer researchers the necessary tools for producing and verifying this important metabolite. The provided data and visualizations serve as a valuable reference for those engaged in drug metabolism research and the development of related pharmaceutical compounds. Adherence to these detailed procedures will ensure the reliable synthesis and accurate characterization of this compound for its application in scientific research.

References

4-Hydroxyantipyrine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is a principal active metabolite of antipyrine (phenazone), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Due to its role as a major product of hepatic metabolism, this compound is a critical molecule in the study of drug metabolism, particularly for assessing the activity of cytochrome P450 (CYP) enzymes. Its chemical properties and structure are fundamental to understanding its biological behavior and for its use as a biomarker in clinical and pharmacological research. This guide provides an in-depth overview of the chemical characteristics, structure, and relevant experimental methodologies for this compound.

Chemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 204.23 g/mol | [1][2] |

| Melting Point | 184-186 °C | [3] |

| Boiling Point (Predicted) | 314.3 ± 52.0 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [1] |

| pKa (Predicted) | 11.99 ± 0.20 | [1] |

| CAS Number | 1672-63-5 | [3] |

Chemical Structure

This compound, with the IUPAC name 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one, possesses a pyrazolone core structure. This heterocyclic ring is substituted with methyl groups at the 1 and 5 positions, a phenyl group at the 2 position, and a hydroxyl group at the 4 position. The presence of the hydroxyl group is a result of the metabolic oxidation of the parent compound, antipyrine.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

While this compound is primarily a metabolite, a synthetic route can be conceptualized based on the chemistry of related compounds. A plausible method involves the hydroxylation of antipyrine.

Methodology: Hydroxylation of Antipyrine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve antipyrine in a suitable organic solvent (e.g., acetic acid).

-

Reagent Addition: Slowly add a hydroxylating agent, such as hydrogen peroxide in the presence of a catalyst (e.g., a Fenton-like reagent like iron(II) sulfate), to the solution at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization.

Caption: A generalized workflow for the synthesis of this compound.

Purification by Recrystallization

Methodology:

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent mixture with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Analytical Quantification by HPLC-UV

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation (e.g., 70:30 v/v buffer:acetonitrile).

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25 °C

-

Detection wavelength: 254 nm

-

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: Workflow for the quantification of this compound using HPLC-UV.

Metabolic Pathway

This compound is a major metabolite of antipyrine, formed primarily in the liver through oxidation catalyzed by cytochrome P450 enzymes. The hydroxylation occurs at the C4 position of the pyrazolone ring. Several CYP isoforms are involved in this biotransformation, with CYP3A4 being the principal enzyme, and CYP1A2 and CYP2C9 also contributing to a lesser extent.[4] The formation of this compound is a key step in the detoxification and elimination of antipyrine from the body.

Caption: The metabolic conversion of antipyrine to this compound.

Conclusion

This compound serves as a vital tool in drug development and clinical pharmacology. A thorough understanding of its chemical properties, structure, and the methodologies for its synthesis and analysis is crucial for its effective application in research. The information and protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this important metabolite.

References

4-Hydroxyantipyrine: A Comprehensive Technical Guide to a Key Metabolite of Antipyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, also known as phenazone, is an analgesic and antipyretic that has been extensively used as a probe drug to investigate the activity of drug-metabolizing enzymes in the liver.[1] Its metabolism is complex, involving multiple pathways and cytochrome P450 (CYP) enzymes, making it a valuable tool for phenotyping hepatic oxidative capacity. A primary product of this biotransformation is 4-hydroxyantipyrine, a major metabolite that provides significant insight into the function of specific CYP isoforms.[1] In humans, the oxidation of antipyrine to this compound typically accounts for 30-40% of a given dose.[1] This technical guide provides an in-depth exploration of this compound, focusing on its formation, the enzymes involved, quantitative metabolic data, and the experimental protocols used for its analysis.

Metabolic Pathway of Antipyrine to this compound

Antipyrine undergoes extensive metabolism in the liver, primarily through oxidation, leading to the formation of several key metabolites. The main oxidative metabolites are this compound (OHA), 3-hydroxymethylantipyrine (HMA), and norantipyrine (NORA).[2][3] The formation of these metabolites is catalyzed by a range of cytochrome P450 enzymes.[4]

The 4-hydroxylation of antipyrine is a critical pathway predominantly mediated by the CYP3A4 enzyme, with a lesser contribution from CYP1A2 .[4] The involvement of these enzymes has been confirmed through in vitro studies using human liver microsomes and specific enzyme inhibitors.[4] For instance, ketoconazole, a potent CYP3A4 inhibitor, has been shown to reduce the formation of this compound by up to 80%.[4] Similarly, antibodies against CYP3A4 can inhibit its formation by 25% to 65%.[4]

Following its formation, this compound is further metabolized, primarily through conjugation reactions. In humans, it is almost entirely excreted in the urine as a glucuronide conjugate.[2] A sulfate conjugate of this compound has also been identified.[5]

Caption: Metabolic pathway of antipyrine to its major oxidative metabolites.

Quantitative Data

The study of antipyrine metabolism has generated significant quantitative data, allowing for a detailed understanding of the kinetics and relative importance of each metabolic pathway.

Table 1: Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes

| Metabolite | Vmax (nmol · mg⁻¹ · min⁻¹) | Km (mmol/L) |

| This compound | 1.54 ± 0.08 | 39.6 ± 2.5 |

| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |

| Data sourced from studies on human liver microsomes.[4] |

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Humans

This table presents the percentage of an administered oral dose of antipyrine recovered in urine as the parent drug and its major metabolites over a 52-hour period in healthy volunteers.

| Compound | % of 500 mg Dose Excreted in Urine (Mean ± SD) |

| Unchanged Antipyrine | 3.3 ± 1.2% |

| This compound | 28.5 ± 2.2% |

| Norantipyrine | 16.5 ± 6.0% |

| 3-Hydroxymethylantipyrine | 35.1 ± 7.2% |

| 3-Carboxy-antipyrine | 3.3 ± 0.8% |

| Data from a study in five healthy volunteers after a 500 mg oral dose.[2] |

Another study involving intravenous administration of 500 mg antipyrine to six healthy volunteers showed similar excretion patterns, with 24.9 ± 6.3% of the dose excreted as this compound in 48 hours.[6]

Experimental Protocols

The investigation of this compound formation involves both in vitro and in vivo methodologies, followed by sensitive analytical quantification.

In Vitro Studies: Human Liver Microsomes

This approach allows for the direct study of metabolic pathways and enzyme kinetics in a controlled environment.

Methodology:

-

Microsome Preparation: Human liver microsomes are prepared from tissue samples, often obtained from organ donors or surgical resections.

-

Incubation: Microsomes are incubated with antipyrine at various concentrations. The incubation mixture typically contains a phosphate buffer, cofactors essential for CYP activity (such as an NADPH-generating system), and the microsomes.

-

Inhibition Studies: To identify the specific CYP enzymes involved, incubations are performed in the presence of known chemical inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9) or specific inhibitory antibodies.[4]

-

Reaction Termination: The metabolic reaction is stopped, often by adding a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed to quantify the metabolites formed.

Caption: Experimental workflow for in vitro analysis of antipyrine metabolism.

In Vivo Studies: Human Clinical Trials

In vivo studies are essential for understanding the pharmacokinetics of antipyrine and its metabolites in the human body.

Methodology:

-

Subject Recruitment: Healthy volunteers or specific patient populations are enrolled.

-

Drug Administration: A defined dose of antipyrine is administered, typically orally as an aqueous solution or intravenously.[2][6]

-

Sample Collection: Biological samples such as blood (plasma), urine, and saliva are collected at predetermined time points over a period of 24 to 52 hours.[2][6]

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma. For analysis, plasma may require a protein precipitation step or a more rigorous clean-up like solid-phase extraction (SPE).[7] A typical SPE procedure involves passing the plasma sample through a C18 cartridge, washing, and then eluting the metabolites with methanol.[7]

-

Urine: Urine samples are often treated with β-glucuronidase/aryl sulfatase to hydrolyze the conjugated metabolites back to their free forms before analysis.[8]

-

-

Analytical Quantification: The processed samples are then analyzed using chromatographic methods to determine the concentrations of antipyrine and its metabolites.

Caption: Experimental workflow for in vivo analysis of antipyrine metabolism.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.

-

HPLC with UV Detection: A common method involves reversed-phase HPLC. For instance, antipyrine and this compound can be separated on a Symmetry Shield RP8 column with a mobile phase of 0.1% glacial acetic acid and methanol (85:15) and detected via UV at 254 nm.[9] Another method uses a C18 column with a mobile phase of sodium dodecyl sulfate and pentanol, with UV detection at 262 nm.[7]

-

LC-MS/MS: This technique offers superior sensitivity and specificity compared to HPLC-UV. It is particularly useful for analyzing complex biological matrices. The analysis is typically performed in selected ion monitoring (SIM) mode, tracking specific mass-to-charge (m/z) ratios for the parent drug and its metabolites.[10]

Conclusion

This compound is a quantitatively significant and mechanistically informative metabolite of antipyrine. Its formation is a reliable indicator of CYP3A4 and, to a lesser extent, CYP1A2 activity, making it a cornerstone of antipyrine-based drug metabolism studies. The well-established in vitro and in vivo protocols, coupled with robust analytical methods, provide researchers and drug development professionals with the necessary tools to investigate hepatic enzyme function, drug-drug interactions, and the impact of disease states on drug metabolism. A thorough understanding of the pathways and quantification of metabolites like this compound remains critical for advancing personalized medicine and ensuring drug safety and efficacy.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0060878) [hmdb.ca]

- 2. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of antipyrine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing this compound, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation and identification of the this compound sulphoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 4-Hydroxyantipyrine: A Technical Guide

Introduction

4-Hydroxyantipyrine (4-hydroxy-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one) is the principal metabolite of antipyrine, a medication once widely used for its analgesic and antipyretic properties. The study of its formation and excretion has been pivotal in the field of clinical pharmacology, particularly in understanding the enzymatic processes governing drug metabolism. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Early History

The discovery of this compound is intrinsically linked to the pioneering work of Bernard B. Brodie and Julius Axelrod in the late 1940s and early 1950s. Their research at the Goldwater Memorial Hospital and New York University College of Medicine laid the foundation for modern drug metabolism studies. In his autobiography, Nobel laureate Julius Axelrod explicitly stated, "We identified this compound and its sulfate conjugate as metabolites of antipyrine."[1] This seminal discovery was detailed in their 1950 publication in the Journal of Pharmacology and Experimental Therapeutics, titled "The fate of antipyrine in man."[2][3] This paper described how antipyrine is metabolized in the human body, with a significant portion being hydroxylated to form this compound.

Their work was part of a broader investigation into the metabolic fate of various drugs, which was crucial in moving the field of pharmacology from empirical observations to a more mechanistic understanding of drug action and disposition.[4]

Metabolic Pathway of this compound Formation

This compound is formed in the liver through the oxidative metabolism of its parent compound, antipyrine. This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.

Key Enzymes Involved

Subsequent research has identified the specific CYP isozymes responsible for the 4-hydroxylation of antipyrine. The primary enzymes involved are:

-

CYP3A4: Plays a major role in the formation of this compound.

-

CYP1A2: Also contributes to the 4-hydroxylation of antipyrine.

-

Other CYPs, such as CYP2C8, CYP2C9, and CYP2C18, are also involved to a lesser extent.

The formation of this compound is a critical pathway in the clearance of antipyrine from the body. Once formed, it can be further conjugated, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted in the urine.[5]

References

- 1. A drug repurposing screen reveals dopamine signaling as a critical pathway underlying potential therapeutics for the rare disease DPAGT1-CDG | PLOS Genetics [journals.plos.org]

- 2. The fate of antipyrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyantipyrine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxyantipyrine, a primary metabolite of the analgesic and antipyretic drug antipyrine. This document details its chemical properties, metabolic pathways, and its application in drug metabolism research, particularly as a probe for cytochrome P450 enzyme activity. Detailed experimental protocols for its analysis are also provided.

Core Properties of this compound

This compound is a key metabolite in the biotransformation of antipyrine. Its quantification is crucial for pharmacokinetic and pharmacodynamic studies.

| Property | Value | Reference |

| CAS Number | 1672-63-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| IUPAC Name | 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | [1] |

Metabolic Pathway of Antipyrine

Antipyrine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, to form several metabolites. The formation of this compound is a major metabolic route.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxyantipyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxyantipyrine is the principal active metabolite of antipyrine (phenazone), a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its formation in the liver is a key indicator of cytochrome P450 (CYP) enzyme activity, making it a valuable tool in pharmacokinetic and drug metabolism studies.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway and analytical workflow.

Chemical Identity and Physical Properties

A summary of the key chemical identifiers and physical properties of this compound is presented in Table 1.

Table 1: Chemical Identity and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxy-1,5-dimethyl-2-phenylpyrazol-3-one | [4] |

| Synonyms | 4-Hydroxyphenazone, NSC 174055 | [5] |

| CAS Number | 1672-63-5 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [4] |

| Molecular Weight | 204.23 g/mol | [3] |

| Appearance | Off-White to Beige Solid | - |

| Melting Point | 184-186 °C | - |

| Boiling Point | 314.3 ± 52.0 °C (Predicted) | - |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). | [5] |

| pKa | 11.99 ± 0.20 (Predicted) | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

2.1. Mass Spectrometry

-

GC-MS: Gas Chromatography-Mass Spectrometry can be utilized for the analysis of this compound.[4]

-

LC-MS: Liquid Chromatography-Mass Spectrometry is a common technique for the quantification of this compound in biological matrices.[4]

2.2. Infrared (IR) Spectroscopy

-

FTIR: Fourier Transform Infrared Spectroscopy is used to identify the functional groups present in the molecule. A common sample preparation technique is the use of a KBr wafer.[4]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR: Proton and Carbon-13 NMR spectroscopy are essential for elucidating the molecular structure of this compound.

2.4. UV-Vis Spectroscopy

-

UV-Vis Spectra: Ultraviolet-Visible spectroscopy can be used for quantitative analysis, often in conjunction with HPLC.[6]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

3.1. Melting Point Determination (General Protocol)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

3.2. Solubility Determination (General Protocol)

The equilibrium solubility of this compound can be determined using the shake-flask method.

-

Materials: this compound, selected solvent (e.g., water, buffer solutions), flasks, shaker, analytical balance, filtration system, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Aliquots of the suspension are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).

-

The undissolved solid is removed by filtration or centrifugation.

-

The concentration of this compound in the clear supernatant is determined by a validated analytical method.

-

Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

3.3. pKa Determination by Potentiometric Titration (General Protocol)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: Potentiometer with a pH electrode, burette, stirrer, and titration vessel.

-

Reagents: this compound solution of known concentration, standardized acid (e.g., HCl) or base (e.g., NaOH) titrant, and a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Procedure:

-

A known volume of the this compound solution is placed in the titration vessel.

-

The pH of the solution is measured.

-

The titrant is added in small, known increments.

-

The pH is recorded after each addition, allowing the solution to equilibrate.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

-

Signaling and Experimental Workflow Diagrams

4.1. Metabolic Pathway of Antipyrine to this compound

The biotransformation of antipyrine to this compound is primarily mediated by the cytochrome P450 enzyme system in the liver. This metabolic pathway is a key indicator of hepatic drug-metabolizing capacity.

Caption: Metabolic conversion of Antipyrine to this compound.

4.2. Experimental Workflow for Analysis of this compound in Human Plasma by HPLC

The quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[6][7][8][9][10]

Caption: Workflow for HPLC analysis of this compound in plasma.

References

- 1. sketchviz.com [sketchviz.com]

- 2. lnhlifesciences.org [lnhlifesciences.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C11H12N2O2 | CID 98889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. waters.com [waters.com]

- 7. High-pressure liquid chromatographic analysis of antipyrine in small plasma samples. | Semantic Scholar [semanticscholar.org]

- 8. Automated high-performance liquid chromatographic determination of antipyrine and its main metabolites in plasma, saliva and urine, including 4,4'-dihydroxyantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of 4-Hydroxyantipyrine in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of 4-hydroxyantipyrine in the field of drug metabolism. This compound is a principal metabolite of antipyrine, a compound that has historically been used as an analgesic and antipyretic. Due to its metabolic profile, antipyrine, and by extension its metabolites like this compound, have been employed as probes to investigate the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. This document details the metabolic pathways leading to this compound formation, its utility as a biomarker for enzyme activity, and the experimental protocols for its study.

Introduction to this compound and its Significance

This compound is the product of the hydroxylation of antipyrine at the 4-position of the pyrazolone ring. This metabolic conversion is primarily carried out by hepatic CYP enzymes, making the rate of formation and excretion of this compound a reflection of the liver's oxidative metabolic capacity. While antipyrine itself is considered a non-specific probe for overall CYP activity due to its metabolism by multiple isoforms, the analysis of its specific metabolites, including this compound, can provide more nuanced insights into the function of particular CYP subfamilies.

Metabolic Pathway of Antipyrine to this compound

The biotransformation of antipyrine is a complex process involving several oxidative pathways. The formation of this compound is a major route of metabolism.

Key Enzymes Involved

The hydroxylation of antipyrine to this compound is predominantly catalyzed by the following cytochrome P450 enzymes:

-

CYP3A4 : This is the main enzyme responsible for the 4-hydroxylation of antipyrine.

-

CYP1A2 : This enzyme also contributes to the formation of this compound, although to a lesser extent than CYP3A4.

-

Other CYPs : Other isoforms, such as those in the CYP2C subfamily, are more involved in the formation of other antipyrine metabolites like norantipyrine and 3-hydroxymethylantipyrine.

A Preliminary Investigation of 4-Hydroxyantipyrine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is the principal metabolite of antipyrine (also known as phenazone), a pyrazolone derivative with analgesic and antipyretic properties. For decades, antipyrine has served as a benchmark probe drug to investigate the activity of hepatic drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Consequently, this compound is extensively used as a biomarker in pharmacokinetic and pharmacodynamic studies to assess the function of specific CYP isoforms.

Despite its prevalence in metabolic studies, a comprehensive toxicological profile of this compound itself is not well-established in publicly available literature. Most safety data is inferred from studies of its parent compound. This technical guide provides a preliminary investigation into the toxicity of this compound, synthesizing available data on its metabolism, known hazards, and the experimental protocols used for its characterization. The document aims to consolidate current knowledge and identify critical gaps to guide future research.

Metabolism and Toxicokinetics

This compound is formed in the liver through the oxidative metabolism of antipyrine. This biotransformation is a critical step in the detoxification and subsequent elimination of the parent drug.

2.1 Metabolic Formation The hydroxylation of antipyrine at the C4 position is primarily catalyzed by multiple isoforms of the Cytochrome P450 enzyme system.[1] Studies using human liver microsomes and specific inhibitors have identified CYP3A4 as the main enzyme responsible for 4-hydroxylation, with a lesser contribution from CYP1A2.[1] The involvement of several CYP enzymes underscores the complexity of this metabolic pathway.

2.2 Excretion Following its formation, this compound is primarily conjugated with glucuronic acid to form a glucuronide conjugate.[2] This water-soluble conjugate is then excreted via the kidneys into the urine.[2] In human studies, this compound typically accounts for 25-30% of the total antipyrine dose excreted in urine over 48-52 hours.[2][3]

Hazard Identification and Toxicological Data

Direct studies on the systemic toxicity of this compound are scarce. Most available information comes from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, which indicates localized irritant properties.[4] There is a notable lack of publicly available data for key toxicological endpoints such as acute toxicity (LD50), genotoxicity, carcinogenicity, or specific organ toxicity.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Code | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |[4] |

3.1 Quantitative Metabolic Data While direct toxicity metrics are unavailable, quantitative data exists for the formation kinetics and excretion of this compound as a metabolite of antipyrine.

Table 2: Enzyme Kinetics for Antipyrine Metabolite Formation in Human Liver Microsomes

| Metabolite | Vmax (nmol · mg⁻¹ · min⁻¹) | Km (mmol/L) | Primary Enzyme(s) | Source |

|---|---|---|---|---|

| This compound | 1.54 +/- 0.08 | 39.6 +/- 2.5 | CYP3A4, CYP1A2 | [1] |

| Norantipyrine | 0.91 +/- 0.04 | 19.0 +/- 0.8 | CYP2C Subfamily, CYP1A2 |[1] |

Table 3: Urinary Excretion of Antipyrine and its Metabolites (% of Dose)

| Compound | Excretion in Humans (% of 500 mg oral dose in 52h)[2] | Excretion in Rats (% of 10 mg i.v. dose in 24h)[5] |

|---|---|---|

| Unchanged Antipyrine | 3.3 ± 1.2% | 2.7% |

| This compound | 28.5 ± 2.2% | 13.3% |

| Norantipyrine | 16.5 ± 6.0% | 7.4% |

| 3-Hydroxymethylantipyrine | 35.1 ± 7.2% | 28.9% |

| 3-Carboxyantipyrine | 3.3 ± 0.8% | 1.1% |

Experimental Protocols

The following sections detail the generalized methodologies employed in the key studies that form the basis of our current understanding of this compound formation and quantification.

4.1 In Vivo Protocol: Antipyrine Metabolism in Animal Models This protocol is a composite based on methodologies described for studying antipyrine metabolism in rats.[5]

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: A single dose of antipyrine (e.g., 10 mg/kg) is administered, often via intravenous (i.v.) injection to ensure complete bioavailability.

-

Sample Collection: Animals are housed in metabolic cages for the collection of urine over a specified period (e.g., 24 hours).

-

Sample Preparation:

-

Urine samples are collected and the total volume is recorded.

-

An aliquot of urine is treated with a β-glucuronidase/aryl-sulfatase enzyme preparation to hydrolyze the conjugated metabolites back to their free forms.

-

-

Quantification: The concentrations of antipyrine and its free metabolites (including this compound) are determined using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The total amount of each metabolite excreted is calculated as a percentage of the initial administered dose.

4.2 In Vitro Protocol: Enzyme Kinetics in Human Liver Microsomes This protocol is based on the methodology used to identify the specific CYP450 enzymes responsible for antipyrine metabolism.[1]

-

Test System: Pooled human liver microsomes are used as the source of metabolic enzymes.

-

Reaction Mixture: Microsomes are incubated in a buffered solution containing a NADPH-generating system (to support CYP450 activity) and varying concentrations of antipyrine.

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a defined period. The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Inhibition Studies: To identify specific enzyme contributions, the assay is repeated with the addition of selective chemical inhibitors or antibodies for different CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9).

-

Quantification: Samples are analyzed by HPLC to measure the rate of formation of this compound and other metabolites.

-

Data Analysis: Enzyme kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Discussion and Future Directions

The current body of scientific literature focuses heavily on this compound as a product of metabolism rather than as a toxicant in its own right. The available data robustly characterizes its formation via CYP450 enzymes and its subsequent urinary excretion. However, its intrinsic toxicity remains largely uninvestigated.

Key Knowledge Gaps:

-

Acute and Chronic Toxicity: There is no available data on the acute (e.g., LD50) or chronic toxicity of this compound.

-

Organ-Specific Toxicity: Studies investigating potential hepatotoxicity, nephrotoxicity, or neurotoxicity are absent.

-

Genotoxicity and Carcinogenicity: No mutagenicity or carcinogenicity assays have been reported.

-

Mechanistic Insights: The signaling pathways that might be perturbed by this compound exposure are unknown.

Given its role as a major human metabolite of a widely used probe drug, a more thorough toxicological evaluation is warranted. Future research should prioritize a tiered approach, beginning with in vitro cytotoxicity and genotoxicity screening, followed by targeted in vivo studies to assess potential organ toxicity if indicated. Such data would provide a more complete safety profile and enhance its utility and interpretation as a biomarker in clinical and research settings.

References

- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing this compound, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies of the different metabolic pathways of antipyrine in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12N2O2 | CID 98889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Quantification of 4-Hydroxyantipyrine: HPLC and GC-MS Approaches

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Hydroxyantipyrine, a major metabolite of the probe drug antipyrine, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers a robust and widely accessible technique for the determination of this compound in biological matrices such as urine and plasma. The following protocol is based on established methods for the analysis of antipyrine and its metabolites.[1]

Experimental Protocol: HPLC

1. Sample Preparation

-

Solid-Phase Extraction (SPE) for Urine Samples:

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

-

Load 1 mL of the urine sample onto the cartridge.

-

Wash the cartridge with 4 mL of phosphate buffer to remove interfering substances.

-

Elute this compound with 3 x 100 µL of 20% (v/v) acetonitrile in methylene chloride.[1]

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.[1]

-

-

Liquid-Liquid Extraction (LLE) for Plasma Samples:

-

To 1 mL of plasma, add a suitable internal standard.

-

Add 1 mL of a buffer solution (e.g., phosphate buffer) to adjust the pH.

-

Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and hexane).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Protein Precipitation for Plasma Samples:

-

To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture and then centrifuge.

-

Collect the supernatant and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase.

-

2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (pH 5.5) and methanol (68:32, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 20 µL.

Quantitative Data: HPLC

| Parameter | Value | Reference |

| Calibration Range | 5.0 - 500 µg/mL | [1] |

| Average Recovery | 85.2% | [1] |

| Within-Assay Precision (RSD) | < 9% | [1] |

| Between-Assay Precision (RSD) | < 12% | [1] |

| Limit of Detection (LOD) | ~0.04 µg/mL (estimated for a similar compound) | [2] |

| Limit of Quantification (LOQ) | ~0.2 µg/mL (estimated for a similar compound) | [2] |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity for the analysis of this compound, particularly after derivatization to increase its volatility. The following protocol outlines a general approach based on the analysis of similar polar metabolites.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

-

Extract this compound from the biological matrix (urine or plasma) using either SPE or LLE as described in the HPLC section.

-

Evaporate the extract to complete dryness.

-

Silylation (TMS Derivatization):

-

To the dried extract, add 25 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Add 25 µL of pyridine as a catalyst.

-

Cap the vial tightly and heat at 65-70°C for 30 minutes to ensure complete derivatization.

-

2. GC-MS Conditions

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 170°C at 10°C/min.

-

Ramp to 280°C at 30°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

-

Quantitative Data: GC-MS

| Parameter | Representative Value |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Recovery | 80 - 110% |

| Precision (RSD) | < 15% |

Note: These are representative values for GC-MS analysis of derivatized small molecules and may vary depending on the specific instrumentation and matrix.

Visualizations

Caption: HPLC analytical workflow for this compound.

Caption: GC-MS analytical workflow for this compound.

References

Application Notes and Protocols for the Quantification of 4-Hydroxyantipyrine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyantipyrine is a major metabolite of antipyrine, a probe drug used to assess the activity of various cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2C8, CYP2C9, and CYP3A4. The quantification of this compound in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine. These application notes provide detailed protocols and comparative data for the quantification of this compound using various analytical techniques.

Analytical Methods Overview

Several analytical methods are available for the quantification of this compound in biological matrices. The choice of method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and related compounds in biological samples.

| Analytical Technique | Biological Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| LC-MS | Human Plasma | Liquid-Liquid Extraction | 0.04 µg/mL | 0.2 µg/mL | 0.2 - 10.0 µg/mL | [1] |

| HPLC | Plasma | Acetonitrile Precipitation | 1 µg/mL | - | - | [2] |

| HPLC | Plasma | Acetonitrile Precipitation | - | - | 0.1 - 30 µg/mL | [3] |

| GC-MS | Urine | LLE/SPE, Derivatization | Analyte Dependent | Analyte Dependent | Analyte Dependent | [4][5] |

| ELISA | Serum, Plasma | Direct | 0.38 ng/mL | 0.63 ng/mL | 0.63 - 40 ng/mL | [6] |

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS offers high sensitivity and selectivity, making it a gold standard for bioanalytical quantification.

a. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][7]

-

To 100 µL of human plasma, add an internal standard.

-

Add a suitable organic extraction solvent (e.g., ethyl acetate).

-

Vortex mix for a sufficient time to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

b. LC-MS/MS Instrumental Parameters [1][8]

-

LC Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.

-

Injection Volume: 10-20 µL.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

LC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC) with UV Detection

A cost-effective method suitable for routine analysis, though potentially less sensitive than LC-MS.[9][10]

a. Sample Preparation: Protein Precipitation [3][11]

-

To a small volume of plasma (e.g., 0.1 mL), add an internal standard.

-

Add a protein precipitating agent, such as acetonitrile, in a 1:2 or 1:3 ratio (plasma:acetonitrile).

-

Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant and inject it directly into the HPLC system or after evaporation and reconstitution.

b. HPLC Instrumental Parameters [3]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically around 0.8-1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 20 µL.

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary.[4]

a. Sample Preparation: Extraction and Derivatization [5][12]

-

Perform an initial extraction from the biological matrix (e.g., urine) using LLE or Solid-Phase Extraction (SPE).[4]

-

Evaporate the solvent to dryness.

-

Add a derivatizing agent (e.g., a silylating agent like BSTFA) to the dried extract to increase the volatility of this compound.

-

Heat the mixture to ensure complete derivatization.

-

The derivatized sample is then ready for GC-MS analysis.

b. GC-MS Instrumental Parameters

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

GC-MS Experimental Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for rapid screening of a large number of samples.[13]

a. General ELISA Protocol (Competitive ELISA) [6]

-

Standards and samples are added to the wells of a microplate pre-coated with a this compound antigen.

-

A biotinylated antibody specific for this compound is added to each well. This compound in the sample competes with the coated antigen for binding to the antibody.

-

After incubation, the wells are washed to remove unbound components.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated antibody.

-

After another incubation and wash step, a TMB substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

-

The reaction is stopped by adding an acid, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

b. Sample Preparation for ELISA [14]

-

Serum: Allow blood to clot, then centrifuge to separate the serum.

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

-

Samples may require dilution with the provided assay buffer to fall within the standard curve range.

Competitive ELISA Workflow

References

- 1. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-pressure liquid chromatographic analysis of antipyrine in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Plasma Antipyrine by Reversed Phase High Performance Liquid Chromatography [journal30.magtechjournal.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.elabscience.com [file.elabscience.com]

- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples [mdpi.com]

- 9. High-pressure liquid chromatographic analysis of antipyrine in small plasma samples. | Semantic Scholar [semanticscholar.org]

- 10. Antipyrine, indocyanine green, and lorazepam determined in plasma by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. elkbiotech.com [elkbiotech.com]

Application Notes and Protocols for In Vitro Assays of 4-Hydroxyantipyrine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of 4-Hydroxyantipyrine, a major metabolite of the analgesic and antipyretic drug antipyrine. The following protocols can be used to assess its metabolic stability, potential for enzyme inhibition, cytotoxicity, and anti-inflammatory activity.

Overview

This compound is primarily formed in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP1A2 being the main isoforms involved in its production.[1] Understanding the in vitro characteristics of this metabolite is crucial for evaluating its potential role in drug-drug interactions and its pharmacological or toxicological effects. While derivatives of the parent compound, antipyrine, have been noted for their anti-inflammatory properties, the specific activity of this compound is an area of active investigation.[2][3]

Data Summary

The following tables are structured to present quantitative data from the described in vitro assays. Due to the limited availability of published data for this compound, the values presented below are for illustrative purposes to guide data presentation. Researchers should replace these with their own experimental results.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Half-Life (t½, min) | e.g., > 60 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | e.g., < 10 |

Table 2: Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |

| CYP1A2 | Phenacetin | e.g., > 50 | α-Naphthoflavone | e.g., 0.009 |

| CYP3A4 | Testosterone | e.g., 25 | Ketoconazole | e.g., 0.02 |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | CC₅₀ (µM) |

| RAW 264.7 | MTT | e.g., > 100 |

| HepG2 | MTT | e.g., > 100 |

Table 4: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration (µM) | % Inhibition of Cytokine Production |

| TNF-α | e.g., 10 | e.g., 15% |

| e.g., 50 | e.g., 45% | |

| IL-6 | e.g., 10 | e.g., 10% |

| e.g., 50 | e.g., 35% |

Experimental Protocols

Metabolic Stability of this compound

This protocol determines the rate at which this compound is metabolized by human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add potassium phosphate buffer.

-

Add the HLM to the buffer to a final concentration of 0.5 mg/mL.

-

Add this compound to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with the internal standard.

-

Centrifuge the plate at 4°C to precipitate the proteins.

-

Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining concentration of this compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of this compound to inhibit the activity of CYP1A2 and CYP3A4.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

CYP1A2 probe substrate (Phenacetin) and its metabolite (Acetaminophen)

-

CYP3A4 probe substrate (Testosterone) and its metabolite (6β-Hydroxytestosterone)

-

Known CYP inhibitors (α-Naphthoflavone for CYP1A2, Ketoconazole for CYP3A4)

-

NADPH regenerating system

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of this compound and the positive control inhibitors.

-

In separate wells of a 96-well plate, combine HLM (0.2 mg/mL), potassium phosphate buffer, and either this compound, a positive control, or vehicle control.

-

Add the specific CYP probe substrate at a concentration close to its Km value.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined linear time (e.g., 15 minutes for CYP1A2, 10 minutes for CYP3A4).

-

Terminate the reaction with ice-cold ACN containing an internal standard.

-

Centrifuge to pellet proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol evaluates the cytotoxicity of this compound on a relevant cell line, such as the murine macrophage cell line RAW 264.7.

Materials:

-

This compound

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).[4][5]

Anti-Inflammatory Activity: Cytokine Production Assay

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7]

Materials:

-

This compound

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.

Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing this compound, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in vitro anti-inflammatory activity of N-antipyrine-3,4-dichloromaleimide derivatives is due to an immunomodulatory effect on cytokines environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 6. mdpi.com [mdpi.com]

- 7. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Hydroxyantipyrine as a CYP450 Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrine, and its primary metabolite 4-hydroxyantipyrine, have historically been utilized as probes to assess the in vivo and in vitro activity of cytochrome P450 (CYP450) enzymes. These enzymes are critical in drug metabolism, and understanding their function is paramount in drug development and personalized medicine. While antipyrine is considered a probe for general hepatic oxidative capacity, the formation of its specific metabolites, such as this compound, has been linked to the activity of several key CYP450 isoforms.

These application notes provide a comprehensive overview of the use of this compound as a CYP450 probe, including detailed experimental protocols and data presentation for researchers in pharmacology and drug metabolism.

Principle and Applications

The biotransformation of antipyrine is a complex process involving multiple CYP450 enzymes. The formation of its three major metabolites—this compound, norantipyrine, and 3-hydroxymethylantipyrine—is catalyzed by different but overlapping sets of CYP isoforms.[1] Specifically, the 4-hydroxylation of antipyrine is primarily catalyzed by CYP3A4, with smaller contributions from CYP1A2 and CYP2A6.[1][2]

Due to the involvement of multiple enzymes in the formation of each metabolite, antipyrine is not considered a selective probe for a single CYP450 enzyme.[1][2] However, by measuring the formation of this compound, researchers can gain insights into the combined activity of the involved enzymes, particularly the CYP3A family. This makes it a useful tool in initial screenings for broad-spectrum inducers or inhibitors of CYP450 activity.